
1-(4-Fluorophenyl)cyclopentanecarboxylic acid
Vue d'ensemble
Description
1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a compound that can be considered a derivative of cyclopentanecarboxylic acid with a fluorophenyl group attached to the ring. The presence of the fluorine atom on the phenyl ring can significantly affect the electronic properties of the molecule, potentially altering its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related cyclopentane derivatives has been explored in various studies. For instance, the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, a compound with a similar structure, has been achieved with high enantiomeric excess and diastereomeric excess, indicating the potential for synthesizing 1-(4-Fluorophenyl)cyclopentanecarboxylic acid with high stereochemical purity . Additionally, the synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from cyclopentanone has been reported, which involves a Grignard reaction followed by several steps including oxidation and dehydration . These methods could potentially be adapted for the synthesis of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid.
Molecular Structure Analysis
While the exact molecular structure of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid is not provided, insights can be drawn from related compounds. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid has been determined by X-ray diffraction, revealing the spatial arrangement of the functional groups and the impact of substitution on the cyclopropane ring . This information can be useful in predicting the molecular geometry and electronic distribution in 1-(4-Fluorophenyl)cyclopentanecarboxylic acid.
Chemical Reactions Analysis
The reactivity of cyclopentane derivatives can be influenced by substituents on the ring. Cyclopentane-1,3-diones, for example, have been shown to be effective isosteres for carboxylic acids, suggesting that 1-(4-Fluorophenyl)cyclopentanecarboxylic acid could participate in similar chemical reactions as its carboxylic acid counterparts . The fluorine atom could also affect the reactivity, potentially making the compound a candidate for nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid can be inferred from related compounds. For instance, the presence of the fluorine atom is known to influence the lipophilicity and acidity of the molecule . The cyclopentane ring provides a degree of rigidity to the structure, which can affect the compound's binding to biological targets. Moreover, the synthesis and radiolabeling of similar fluorinated cyclopentane derivatives have been explored for their potential as PET imaging agents, indicating the ability of these compounds to cross the blood-brain barrier and their suitability for in vivo studies .
Applications De Recherche Scientifique
Antibacterial Activity
1-(4-Fluorophenyl)cyclopentanecarboxylic acid has been studied for its potential in antibacterial applications. Narita et al. (1986) synthesized a series of compounds including 1-(4-fluorophenyl)cyclopentanecarboxylic acid and evaluated their antibacterial activity and urinary recovery in mice. It was found that substituents at specific positions significantly affected antibacterial activity, highlighting the compound's potential in this area (Narita et al., 1986).
Enzymatic Oxygen Scavenging
In the context of single-molecule fluorescence experiments, Echeverría Aitken et al. (2008) discussed an enzymatic oxygen scavenging system that included compounds related to 1-(4-Fluorophenyl)cyclopentanecarboxylic acid. This research is significant for improving dye stability in these experiments, which is crucial for studying complex biological systems (Echeverría Aitken et al., 2008).
Sugar Recognition in Water
A study by Tong et al. (2001) explored the use of a boronic acid fluorophore/beta-cyclodextrin complex sensor for sugar recognition in water. This research involved derivatives of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid, indicating its potential in the development of selective sensors for monosaccharides (Tong et al., 2001).
Antitumor Agent Development
Chou et al. (2010) synthesized a compound (CHM-1-P-Na) derived from 1-(4-Fluorophenyl)cyclopentanecarboxylic acid, showcasing its potential as an antitumor agent. This compound exhibited significant antitumor activity and pharmacological effects on enzymes related to tumor cells, indicating its promise in cancer research (Chou et al., 2010).
Safety And Hazards
Safety information suggests avoiding breathing mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMRZYODYMBLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352939 | |
| Record name | 1-(4-fluorophenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)cyclopentanecarboxylic acid | |
CAS RN |
214262-99-4 | |
| Record name | 1-(4-Fluorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-fluorophenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



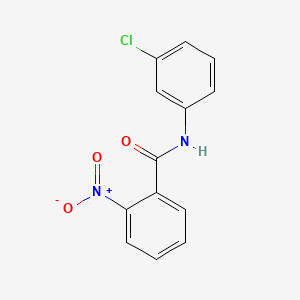
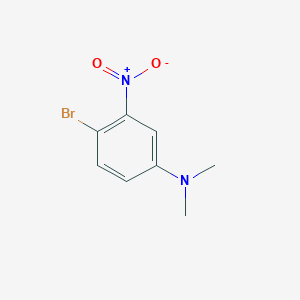
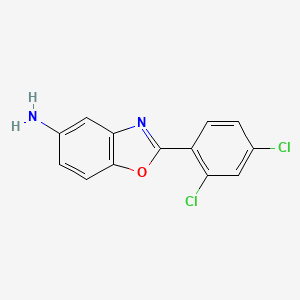
![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)
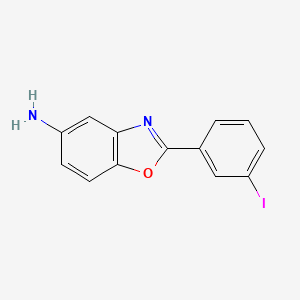
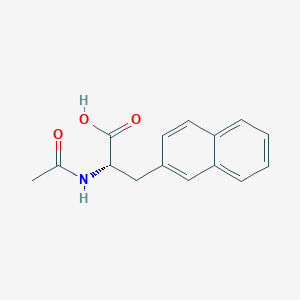
![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)


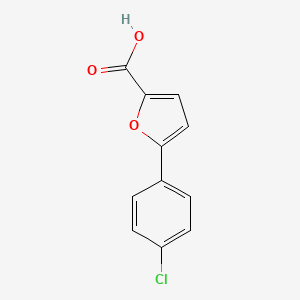

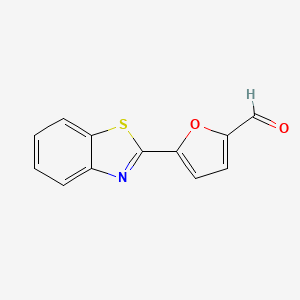
![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)
![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)